[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester
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Overview
Description
[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester is a chemical compound that belongs to the class of benzo[d][1,3]dioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzo[d][1,3]dioxole ring, which is a fused bicyclic ring system containing oxygen atoms, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester typically involves the following steps:
Formation of Benzo[d][1,3]dioxole-5-carboxylic Acid: This can be achieved through the oxidation of piperonal using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the amide with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group in the compound can lead to the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution Reactions: Iron(III) chloride for halogenation, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry
[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its anticancer and antimicrobial properties .
Medicine
The compound is being investigated for its potential therapeutic applications. Its derivatives have been explored as potential drugs for treating cancer, inflammation, and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy .
Mechanism of Action
The mechanism of action of [(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester involves its interaction with specific molecular targets. In anticancer research, it has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound targets key proteins involved in cell division and survival pathways, such as tubulin and caspases .
Comparison with Similar Compounds
Similar Compounds
Piperonylic Acid: Another benzo[d][1,3]dioxole derivative with similar structural features.
Benzo[d][1,3]dioxole-5-carboxylic Acid: A precursor in the synthesis of [(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester.
Benzo[d][1,3]dioxole-5-yl-indoles: Compounds with fused heteroaryl moieties that exhibit similar biological activities.
Uniqueness
This compound stands out due to its unique combination of a benzo[d][1,3]dioxole ring and an ethyl ester functional group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C12H13NO5 |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)acetate |
InChI |
InChI=1S/C12H13NO5/c1-2-16-11(14)6-13-12(15)8-3-4-9-10(5-8)18-7-17-9/h3-5H,2,6-7H2,1H3,(H,13,15) |
InChI Key |
YYNBNIKXLPACHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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